![molecular formula C9H15N3 B15240704 2-Isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B15240704.png)
2-Isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine is a heterocyclic compound with a unique structure that makes it a valuable building block in medicinal chemistry. This compound is characterized by its fused pyrazole and piperazine rings, which provide a versatile scaffold for the development of various pharmaceuticals and bioactive molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine typically involves the catalytic hydrogenation of pyrazolo[1,5-A]pyrazinesThe use of NH-pyrazole carbonic acids as key intermediates has been demonstrated to be effective in this synthesis .
Industrial Production Methods: Industrial production methods for this compound focus on cost-efficiency and scalability. The synthesis can be performed on a multigram scale, making it suitable for large-scale production. The regioselectivity for direct insertion of substituents into the core structure is a critical aspect of the industrial process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties and functionalities.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific catalysts .
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound .
Applications De Recherche Scientifique
2-Isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine has a wide range of scientific research applications. In medicinal chemistry, it serves as a scaffold for developing drugs targeting various diseases, including viral infections and cancer. The compound has shown potential as an inhibitor of hepatitis B virus (HBV) core protein, making it a promising candidate for antiviral therapies . Additionally, it is used in the synthesis of bioactive molecules for research in biology and chemistry .
Mécanisme D'action
The mechanism of action of 2-Isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine involves its interaction with specific molecular targets and pathways. For instance, as an HBV core protein inhibitor, it disrupts the assembly of viral capsids, thereby inhibiting viral replication . The compound’s unique structure allows it to bind effectively to its targets, making it a potent bioactive molecule.
Comparaison Avec Des Composés Similaires
2-Isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine can be compared with other similar compounds, such as 4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine derivatives. These compounds share a similar core structure but differ in their substituents and functional groups. The uniqueness of this compound lies in its isopropyl group, which enhances its bioactivity and specificity .
List of Similar Compounds:- 4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazine
- 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine
- 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine
These compounds are used in various research applications and provide a basis for developing new bioactive molecules with improved properties .
Propriétés
Formule moléculaire |
C9H15N3 |
|---|---|
Poids moléculaire |
165.24 g/mol |
Nom IUPAC |
2-propan-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C9H15N3/c1-7(2)9-5-8-6-10-3-4-12(8)11-9/h5,7,10H,3-4,6H2,1-2H3 |
Clé InChI |
SBARZVHWIODCNV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NN2CCNCC2=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-Methoxyethyl)({1-[4-(methylsulfanyl)phenyl]ethyl})amine](/img/structure/B15240629.png)
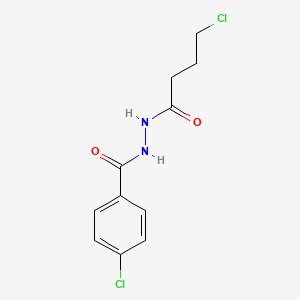
![1-[4-Methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-amine](/img/structure/B15240637.png)
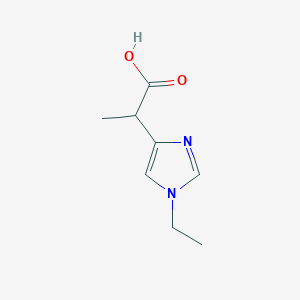

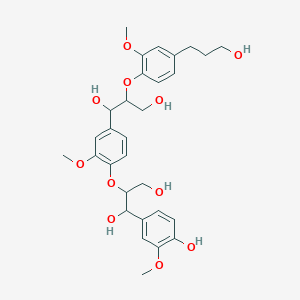

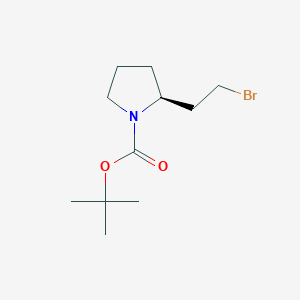

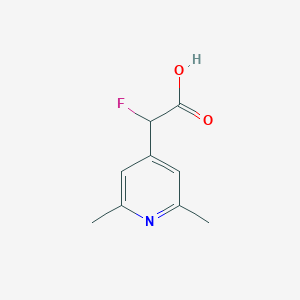

![8-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-B]indole](/img/structure/B15240711.png)
![3-Bromo-5-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15240713.png)
